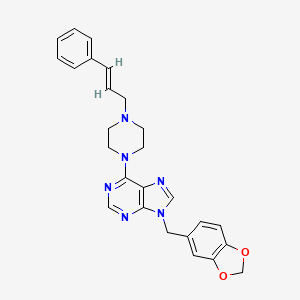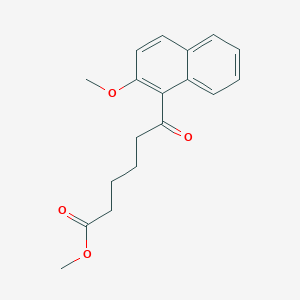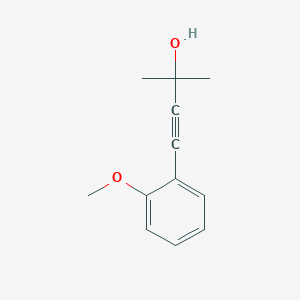![molecular formula C15H23N B14144210 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene CAS No. 4432-68-2](/img/structure/B14144210.png)
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene is a complex organic compound known for its unique bicyclic structure.
准备方法
The synthesis of 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene involves multiple steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentadecanone with ammonia and subsequent cyclization can yield the desired bicyclic structure . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .
化学反应分析
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
科学研究应用
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in understanding enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, targeting specific biological pathways for therapeutic purposes.
作用机制
The mechanism of action of 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .
相似化合物的比较
16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene can be compared with similar compounds such as:
3,10-dithia-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene: This compound contains sulfur atoms in addition to the nitrogen atom, which can alter its chemical reactivity and binding properties.
Muscopyridine: Another bicyclic compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of 16-Azabicyclo[103
属性
CAS 编号 |
4432-68-2 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC 名称 |
16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene |
InChI |
InChI=1S/C15H23N/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h9,12-13H,1-8,10-11H2 |
InChI 键 |
YZPIVPVXEUAVNR-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC2=CC=CC(=N2)CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)




![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)




![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)

